molecular formula C7H11N3O2 B595191 Pyrimidin-2-ylmethanamine acetate CAS No. 1246834-64-9

Pyrimidin-2-ylmethanamine acetate

Cat. No. B595191
CAS RN: 1246834-64-9
M. Wt: 169.184
InChI Key: SJLVMBSMPAAYNS-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethanamine acetate is a chemical compound with the molecular formula C7H11N3O2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One approach involves a reaction between easily available chalcones and benzamidine hydrochloride . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have three different pairs of bond lengths and four different bond angles .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrimidin-2-ylmethanamine acetate include its molecular formula (C7H11N3O2) and its potential melting point, boiling point, and density .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including derivatives like Pyrimidin-2-ylmethanamine acetate, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. This makes them potential candidates for the development of new anti-inflammatory drugs with minimal toxicity .

Antifibrotic Activity

Recent studies have focused on the synthesis of novel pyrimidine derivatives to evaluate their antifibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture media, indicating their potential as novel antifibrotic drugs .

Antimicrobial and Antiviral Properties

Pyrimidin-2-ylmethanamine acetate derivatives are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties. This makes them valuable in the design of new drugs to combat various bacterial and viral infections .

Anticancer Research

The structural diversity of pyrimidine compounds allows for their application in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological therapies .

Antimalarial Applications

Pyrimidine derivatives are also being explored for their antimalarial effects. Their ability to interfere with the life cycle of the malaria parasite presents a promising avenue for the development of new antimalarial drugs .

Analgesic and Anticonvulsant Effects

The versatility of pyrimidine compounds extends to their use as analgesics and anticonvulsants. By modulating neurotransmitter activity, these compounds can potentially be used to manage pain and prevent seizures .

Future Directions

Pyrimidines have a wide range of pharmacological activities and are used in the design of privileged structures in medicinal chemistry . They exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

acetic acid;pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVMBSMPAAYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidin-2-ylmethanamine acetate

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